Tubuloside A (Standard)

Antioxidant Free Radical Scavenging Natural Product Chemistry

Tubuloside A (Standard) is an analytical reference standard for research use. This phenylethanoid glycoside exhibits antioxidant and hepatoprotective activity, with an IC₅₀ of 8.6 μM against D-GalN-induced hepatocyte death. It demonstrates potent free radical scavenging (DPPH IC₅₀ 3.34 μM) and lipid peroxidation inhibition. Choose this high-purity (≥98% HPLC) standard for accurate quantification and method validation in botanical and pharmacological studies.

Molecular Formula C37H48O21
Molecular Weight 828.8 g/mol
Cat. No. B8075375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTubuloside A (Standard)
Molecular FormulaC37H48O21
Molecular Weight828.8 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)OCCC3=CC(=C(C=C3)O)O)COC4C(C(C(C(O4)CO)O)O)O)OC(=O)C=CC5=CC(=C(C=C5)O)O)O)O)O
InChIInChI=1S/C37H48O21/c1-15-26(45)28(47)31(50)36(53-15)58-33-32(57-25(44)8-5-17-3-6-19(40)21(42)11-17)24(14-52-35-30(49)29(48)27(46)23(13-38)55-35)56-37(34(33)54-16(2)39)51-10-9-18-4-7-20(41)22(43)12-18/h3-8,11-12,15,23-24,26-38,40-43,45-50H,9-10,13-14H2,1-2H3/b8-5+
InChIKeyKZLDMAIXPXOZCX-VMPITWQZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Verbascoside (Acteoside, CAS 61276-17-3) Technical Reference for Scientific Procurement and Analytical Standardization


Verbascoside (synonyms: Acteoside, Kusaginin; CAS 61276-17-3) is a phenylethanoid glycoside with molecular formula C₂₉H₃₆O₁₅ and molecular weight 624.59 g/mol, belonging to the broader class of phenylpropanoid glycosides . The compound is commercially available as an analytical reference standard with purity specifications ranging from ≥90.0% to ≥99.94% (HPLC), suitable for quantitative analysis, method validation, and in vitro pharmacological studies . Verbascoside exhibits demonstrated activity across multiple biological targets including free radical scavenging, PKC inhibition (IC₅₀ = 25 µM), BACE-1 inhibition (IC₅₀ = 6.3 nM), and sortase A inhibition relevant to MRSA virulence attenuation [1].

Why Phenylethanoid Glycosides Cannot Be Interchanged: Comparative Limitations of Forsythoside B, Isoverbascoside, and Structural Analogs


Although verbascoside shares the phenylethanoid glycoside scaffold with compounds such as isoverbascoside (isoacteoside) and forsythoside B, these structural analogs exhibit quantifiably divergent activity profiles across multiple assay systems [1]. Isoverbascoside differs from verbascoside solely in the stereochemistry of the caffeoyl moiety attachment, yet this minor structural variation produces measurable differences in radical scavenging potency and in vivo bioavailability [2]. Forsythoside B, while sharing chemokine inhibitory activity with verbascoside, demonstrates distinct potency profiles in cellular models. Critically, verbascoside and isoverbascoside are not bioequivalent in pharmacokinetic behavior; both are absorbed intact at the intestinal level but undergo differential metabolism and exhibit varying plasma exposure patterns [3]. These compound-specific differences mandate that scientific selection be guided by quantitative activity data rather than assumed class-level interchangeability.

Quantitative Comparative Evidence for Verbascoside Differentiation: Head-to-Head Data Against Isoverbascoside, Vitamin C, and Class Analogs


Verbascoside Demonstrates Superior DPPH Radical Scavenging Potency Relative to Isoverbascoside

In a direct head-to-head comparison using the DPPH radical scavenging assay, verbascoside exhibited an IC₅₀ of 0.09 ± 0.03 µg/mL, representing a 1.78-fold higher potency than its structural isomer isoverbascoside, which demonstrated an IC₅₀ of 0.16 ± 0.07 µg/mL under identical experimental conditions [1]. Ascorbic acid served as the reference control with an IC₅₀ of 0.05 ± 0.0 µg/mL.

Antioxidant Free Radical Scavenging Natural Product Chemistry

Verbascoside Matches Vitamin C Potency in Cellular ROS Inhibition (HL-60 Cell Model)

In a cellular ROS inhibition assay using PMA-stimulated human promyelocytic HL-60 cells, verbascoside demonstrated an IC₅₀ of 4.0 µg/mL for inhibiting peroxide-catalyzed oxidation of DCFH by reactive oxygen species [1]. This potency was numerically superior to the positive control vitamin C (ascorbic acid), which exhibited an IC₅₀ of 4.4 µg/mL in the same assay system. Among 36 secondary metabolites screened from Turkish Verbascum species, verbascoside was identified as the most active compound.

Cellular Oxidative Stress Reactive Oxygen Species Anti-inflammatory

Verbascoside Inhibits BACE-1 with Nanomolar Potency: Comparative Ranking Among Olive Biophenols

In a comparative enzyme inhibition study of olive-derived biophenols, verbascoside demonstrated potent BACE-1 (β-secretase) inhibition with an IC₅₀ of 6.3 nM [1]. This ranked verbascoside as the second most potent inhibitor among all tested compounds, following only rutin (IC₅₀ = 3.8 nM) and substantially surpassing olive fruit extract (IC₅₀ equivalent to 18 ng). Verbascoside also exhibited HDAC inhibitory activity with an IC₅₀ of 188.6 µM, representing the highest level of HDAC inhibition among the olive biophenols tested.

Alzheimer's Disease BACE-1 Inhibition Neuroprotection

Absolute Oral Bioavailability of Verbascoside Is Approximately 4% in Canine Model

A single-dose pharmacokinetic study in beagle dogs following intragastric and intravenous administration established that verbascoside has an absolute oral bioavailability of approximately 4% [1]. The compound is rapidly absorbed with Tmax between 30-45 minutes and rapidly eliminated with a terminal half-life of approximately 90 minutes. Dose-proportional exposure was observed with AUC values of 47.28 ± 8.74, 87.86 ± 13.33, and 183.14 ± 28.69 mg·min·L⁻¹ for oral doses of 10, 20, and 40 mg·kg⁻¹, respectively. Substantial inter-individual variability was noted across all PK parameters.

Pharmacokinetics Bioavailability Drug Development

Verbascoside Inhibits Sortase A and Attenuates MRSA Virulence: In Vitro and In Vivo Validation

Verbascoside was identified as an effective inhibitor of sortase A (SrtA), a critical enzyme for anchoring microbial surface components to the gram-positive bacterial cell wall [1]. Fluorescence quenching and molecular docking studies confirmed specific interaction between verbascoside and SrtA at critical active sites. This inhibition resulted in significant reduction of S. aureus adhesion, invasion, and biofilm formation in vitro. In vivo efficacy was validated in both pneumonia and Galleria mellonella (wax moth) infection models, demonstrating protective effects against MRSA infection through virulence attenuation rather than direct bactericidal activity.

Antimicrobial Resistance MRSA Virulence Inhibition

Verbascoside and Forsythoside B Demonstrate Comparable Chemokine Inhibition in Human Keratinocytes

In a comparative study of Verbascum xanthophoeniceum-derived compounds, both verbascoside and forsythoside B exhibited effective, dose-dependent inhibition of inflammatory chemokine gene expression and de novo synthesis in dormant and interferon-gamma-stimulated human keratinocytes [1]. By contrast, iridoid glycosides and the phenylpropanoid aglycone rosmarinic acid displayed only poor and selective inhibition, establishing that the phenylethanoid glycoside scaffold is essential for broad-spectrum chemokine suppression.

Anti-inflammatory Chemokine Inhibition Dermatology

Research and Industrial Application Scenarios for Verbascoside Based on Quantitative Differentiation Evidence


Analytical Method Development and Quality Control Standardization

Verbascoside reference standards with certified purity (≥90.0% to ≥99.94% HPLC) are suitable for UPLC-MS/MS method development and validation in complex botanical matrices . The compound serves as a quantitative marker for standardizing extracts from Verbascum species, Olea europaea, and Acanthus ebracteatus. Notably, UPLC-MS profiling can reliably differentiate verbascoside from its structural isomer isoverbascoside using reference standards, enabling accurate quantification in multi-component plant extracts [3].

In Vitro Antioxidant Mechanism Studies Requiring Maximal Per-Mass Activity

For investigators studying Nrf2/HO-1 pathway activation or mitochondrial spare respiratory capacity enhancement, verbascoside offers 1.78-fold higher DPPH radical scavenging potency per unit mass compared to its isomer isoverbascoside . Cellular studies demonstrate ROS inhibition matching vitamin C (IC₅₀ 4.0 µg/mL vs 4.4 µg/mL) in HL-60 cells [3], establishing verbascoside as a preferred candidate where intracellular antioxidant activity is the primary endpoint.

Alzheimer's Disease Research: BACE-1 Inhibitor Screening Programs

Verbascoside exhibits nanomolar BACE-1 inhibitory activity (IC₅₀ = 6.3 nM), ranking second only to rutin among olive biophenols and substantially exceeding olive fruit extract . This potency supports inclusion in amyloid-beta pathway studies and positions verbascoside as a reference compound for screening natural product libraries targeting β-secretase. The compound also demonstrates HDAC inhibition (IC₅₀ = 188.6 µM), providing a dual-mechanism rationale for neurodegenerative disease research.

Antimicrobial Virulence Research: Sortase A-Targeted MRSA Studies

Verbascoside has been validated as a sortase A (SrtA) inhibitor that attenuates MRSA pathogenicity by reducing bacterial adhesion, invasion, and biofilm formation . In vivo efficacy has been demonstrated in both pneumonia and Galleria mellonella infection models. This anti-virulence mechanism is particularly relevant for research programs investigating non-bactericidal strategies to combat antibiotic resistance, as SrtA inhibition reduces pathogenicity without exerting the selective pressure that drives resistance mutations.

Formulation Development for Low-Bioavailability Natural Products

With absolute oral bioavailability of approximately 4% in canine models , verbascoside serves as an instructive model compound for developing bioavailability-enhancement strategies applicable to the broader phenylethanoid glycoside class. Formulation approaches such as nanoparticle encapsulation, liposomal delivery, and prodrug synthesis may be evaluated using verbascoside as a test article, with Tmax (30-45 min) and terminal half-life (~90 min) providing benchmark parameters for assessing formulation performance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tubuloside A (Standard)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.